Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic ketone under controlled conditions . The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for Benzyl 2-formyl-7-azaspiro[3This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzyl 2-carboxyl-7-azaspiro[3.5]nonane-7-carboxylate.
Reduction: Benzyl 2-hydroxymethyl-7-azaspiro[3.5]nonane-7-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . Additionally, the spirocyclic structure may interact with biological membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure but with an amino group instead of a formyl group.
Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.
Uniqueness
Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate is unique due to its formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-12-15-10-17(11-15)6-8-18(9-7-17)16(20)21-13-14-4-2-1-3-5-14/h1-5,12,15H,6-11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBQGOZJIZFOTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(C2)C=O)C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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